Cas no 610785-41-6 (Pregna-​4,​9(11)​-​diene-​21-​carboxylic acid, 7-​[(2E)​-​1,​4-​dioxo-​2-​penten-​1-​yl]​-​17-​hydroxy-​3-​oxo-​, γ-​lactone, (7α,​17α)​-)

Pregna-​4,​9(11)​-​diene-​21-​carboxylic acid, 7-​[(2E)​-​1,​4-​dioxo-​2-​penten-​1-​yl]​-​17-​hydroxy-​3-​oxo-​, γ-​lactone, (7α,​17α)​- structure
610785-41-6 structure
Productnaam:Pregna-​4,​9(11)​-​diene-​21-​carboxylic acid, 7-​[(2E)​-​1,​4-​dioxo-​2-​penten-​1-​yl]​-​17-​hydroxy-​3-​oxo-​, γ-​lactone, (7α,​17α)​-
CAS-nummer:610785-41-6
MF:C27H32O5
MW:436.539988517761
CID:5667185
PubChem ID:11568294

Pregna-​4,​9(11)​-​diene-​21-​carboxylic acid, 7-​[(2E)​-​1,​4-​dioxo-​2-​penten-​1-​yl]​-​17-​hydroxy-​3-​oxo-​, γ-​lactone, (7α,​17α)​- Chemische en fysische eigenschappen

Naam en identificatie

    • 7.ALPHA.,17.ALPHA.-7-HYDROXY-3-OXO-PREGNA-4,9(11)-DIENE-21-CARBOXYLIC ACID 7-((2E)-1,4-DIOXO-2-PENTEN-1-YL)-1.GAMMA.-LACTONE
    • 610785-41-6
    • Pregna-4,9(11)-diene-21-carboxylic acid, 7-((2E)-1,4-dioxo-2-penten-1-yl)-17-hydroxy-3-oxo-, gamma-lactone, (7alpha,17alpha)-
    • UNII-5PLG485A5R
    • PREGNA-4,9(11)-DIENE-21-CARBOXYLIC ACID, 7-((2E)-1,4-DIOXO-2-PENTEN-1-YL)-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (7.ALPHA.,17.ALPHA.)-
    • SCHEMBL14084987
    • (17R)-3-Oxo-7alpha-[(E)-1,4-dioxo-2-pentenyl]-17-hydroxypregna-4,9(11)-diene-21-carboxylic acid gamma-lactone
    • 7alpha,17alpha-7-Hydroxy-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid 7-((2E)-1,4-dioxo-2-penten-1-yl)-1gamma-lactone
    • 5PLG485A5R
    • Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
    • Pregna-​4,​9(11)​-​diene-​21-​carboxylic acid, 7-​[(2E)​-​1,​4-​dioxo-​2-​penten-​1-​yl]​-​17-​hydroxy-​3-​oxo-​, γ-​lactone, (7α,​17α)​-
    • Inchi: 1S/C27H32O5/c1-16(28)4-5-22(30)19-15-17-14-18(29)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(31)32-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/b5-4+/t19-,21-,24+,25-,26-,27+/m0/s1
    • InChI-sleutel: QNICZTZDEXXWHU-QOVXQEARSA-N
    • LACHT: O1C(CC[C@]21CC[C@H]1[C@@H]3[C@H](C(/C=C/C(C)=O)=O)CC4=CC(CC[C@]4(C)C3=CC[C@@]12C)=O)=O

Berekende eigenschappen

  • Exacte massa: 436.22497412g/mol
  • Monoisotopische massa: 436.22497412g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1020
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 77.5Ų
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 1.23±0.1 g/cm3(Predicted)
  • Kookpunt: 668.6±55.0 °C(Predicted)
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